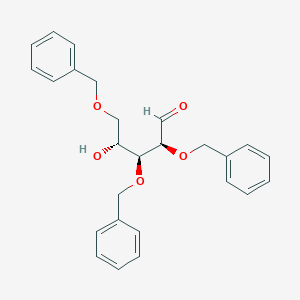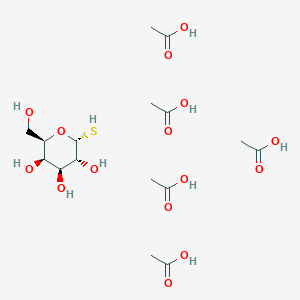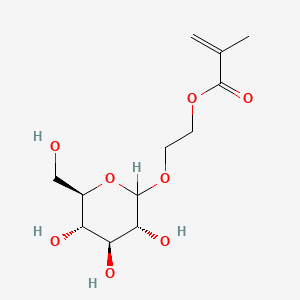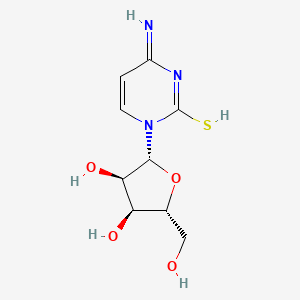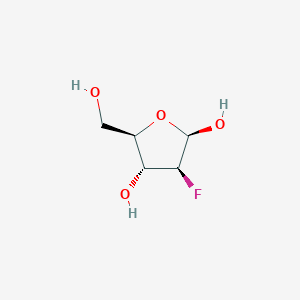
2-Fluoro-2-deoxy-D-arabinose
Descripción general
Descripción
2-Fluoro-2-deoxy-D-arabinose is a modified sugar molecule where the hydroxyl group at the second carbon of D-arabinose is replaced by a fluorine atom. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications. It is particularly noted for its role in the synthesis of nucleoside analogs used in medicinal chemistry.
Aplicaciones Científicas De Investigación
2-Fluoro-2-deoxy-D-arabinose has several applications in scientific research:
Biology: Studied for its interactions with enzymes and nucleic acids, providing insights into molecular recognition and binding.
Medicine: Incorporated into therapeutic agents for the treatment of viral infections and cancer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-deoxy-D-arabinose typically involves the fluorination of D-arabinose. One common method is the reaction of D-arabinose with diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds as follows:
- D-arabinose is dissolved in anhydrous dichloromethane.
- Diethylaminosulfur trifluoride is added dropwise to the solution at low temperatures (0-5°C).
- The reaction mixture is stirred for several hours, gradually warming to room temperature.
- The product is then purified using column chromatography.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as chemoenzymatic synthesis. This method combines chemical and enzymatic steps to achieve higher yields and purity. For example, the enzymatic transformation of D-arabinose into its fluorinated derivative can be catalyzed by specific enzymes like ribokinase and phosphopentomutase .
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-2-deoxy-D-arabinose undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.
Condensation Reactions: It can participate in condensation reactions to form glycosidic bonds with other molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 2-substituted derivatives.
Oxidation: Formation of 2-fluoro-2-deoxy-D-arabinonic acid.
Reduction: Formation of 2-fluoro-2-deoxy-D-arabinitol.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2-deoxy-D-arabinose primarily involves its incorporation into nucleic acids. The fluorine atom at the second carbon alters the sugar’s conformation, enhancing its binding affinity to target molecules. This modification can inhibit the activity of enzymes like ribonuclease H, leading to the degradation of target RNA . Additionally, the compound’s stability and resistance to hydrolysis make it a valuable tool in gene silencing and therapeutic applications .
Comparación Con Compuestos Similares
2-Deoxy-D-arabinose: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Fluoro-2-deoxy-D-glucose: Another fluorinated sugar with distinct applications in imaging and diagnostics.
2-Fluoro-2-deoxy-D-ribose: Similar structure but with a different stereochemistry, affecting its interactions with biological molecules.
Uniqueness: 2-Fluoro-2-deoxy-D-arabinose is unique due to its specific fluorination at the second carbon, which imparts enhanced stability and binding affinity. This makes it particularly useful in the synthesis of nucleoside analogs and therapeutic agents .
Propiedades
IUPAC Name |
(2R,3S,4R,5R)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO4/c6-3-4(8)2(1-7)10-5(3)9/h2-5,7-9H,1H2/t2-,3+,4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUWTJAKZMHWBQ-KKQCNMDGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)F)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](O1)O)F)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3,4-Dimethoxyphenyl)-3-methoxy-3-oxopropyl]azanium;chloride](/img/structure/B8082727.png)





![(6Z)-6-(4-amino-1-tert-butyl-2H-pyrazolo[3,4-d]pyrimidin-3-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B8082780.png)
![2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8082791.png)

